molecular formula C13H9ClFNO3 B159136 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene CAS No. 443882-99-3

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

Cat. No.: B159136
CAS No.: 443882-99-3
M. Wt: 281.66 g/mol
InChI Key: SFTHVDYRPHJAND-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a chloro group, a fluorobenzyloxy group, and a nitro group attached to a benzene ring

Scientific Research Applications

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Chemical Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding due to its structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2-chlorophenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 2-chloro-4-nitrophenol.

    Etherification: The 2-chloro-4-nitrophenol is then reacted with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the desired ether, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Sodium amide in liquid ammonia for amination, or thiourea for thiolation.

Major Products

    Reduction: 2-Chloro-1-(3-fluorobenzyloxy)-4-aminobenzene.

    Substitution: 2-Amino-1-(3-fluorobenzyloxy)-4-nitrobenzene or 2-Thio-1-(3-fluorobenzyloxy)-4-nitrobenzene.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-fluorobenzyloxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    2-Chloro-1-(3-fluorobenzyloxy)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    2-Chloro-1-(3-fluorobenzyloxy)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a fluorobenzyloxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTHVDYRPHJAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427605
Record name 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443882-99-3
Record name 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443882-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-fluorobenzyl alcohol (7.88 g, 62.5 mmol), Aliquot 336 (8.08 g, 20.0 mmol), potassium hydroxide (3.51 g, 62.5 mmol) and water (40 mL) were added toluene (80 mL) and 1,2-dichloro-4-nitrobenzene (10.0 g, 52.1 mmol). The mixture was heated to 60° C. overnight with vigorous stirring. The mixture was diluted with ethyl acetate and washed with water. The organic layer was dried over sodium sulfate, and the solvent was removed in vacuo. The residue was triturated with hot petroleum ether and tert-butyl methyl ether to yield 9.20 g (63%) of the title compound.
Quantity
7.88 g
Type
reactant
Reaction Step One
[Compound]
Name
336
Quantity
8.08 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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10 g
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reactant
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Quantity
80 mL
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solvent
Reaction Step Three
Yield
63%

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in oil, 1.4 g, 33.5 mmol) is suspended in dry DMF (10 ml) under a nitrogen atmosphere and the resulting mixture is cooled in ice:water. To above suspension is added dropwise over 15 minutes (3-Fluoro-phenyl)-methanol (2.90 ml, 27 mmol). Next, to the cold reaction mixture is added dropwise over 20 minutes a solution of 2-chloro-1-fluoro-4-nitro-benzene (4.2 g, 24 mmol) in dry DMF (20 ml). Upon the end of addition the cold bath is removed and the reaction mixture is stirred for another 4 hours. The reaction mixture is poured into 300 ml of ice:water. The resultant solid is isolated by suction filtration, washed with water (500 ml), and air dried to yield 5.5 g (20 mmol, 83%) of the clean desired material as an yellow powder.
Quantity
1.4 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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2.9 mL
Type
reactant
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4.2 g
Type
reactant
Reaction Step Four
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Quantity
20 mL
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solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

2-chloro-4-nitrophenol (9.02 g, 52 mmol)), 3-fluorobenzyl bromide (9.85 g, 52 mmol) and acetonitrile (90 mL) was combined at room temperature under nitrogen. Potassium carbonate (7.9 g, 57 mmol)) was added and the reaction mixture stirred at 60° C. for 2 hours and then cooled to room temperature. After cooling the reaction mixture was poured into water. The solids were collected by filtration and washed with diethyl ether to afford the desired product (13.98 g, 95% yield). [TLC system=1:1 EtOAc:Hexanes, Rf=0.76]
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
7.9 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95%

Synthesis routes and methods IV

Procedure details

This compound was prepared from 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol using the method described above in Example 13.
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Synthesis routes and methods V

Procedure details

Sodium hydride (60% dispersion in oil, 1.4 g, 33.5 mmol) was suspended in anhydrous THF (50 ml) under nitrogen and the resulting mixture is cooled to 0° C. To above suspension was added dropwisely (3-Fluoro-phenyl)-methanol (2.90 ml, 27 mmol), followed by a solution of 2-chloro-1-fluoro-4-nitro-benzene (4.2 g, 24 mmol) in dry DMF (20 ml). The reaction mixture was then stirred at room temperature for another 4 hours. The reaction mixture concentrated under vacuum to about 40 mL, and was poured into 200 ml of ice:water. The resultant solid was isolated by filtration, washed with water (50 ml), and air dried to yield a yellow solid, 2-Chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene (5.8 g). The solid was suspended in MeOH (50 ml) and treated wet 5% Pt/C (Degussa type, Aldrich, 1.5 g). The flask is flushed with hydrogen gas from a balloon and the reaction mixture was stirred under hydrogen balloon for 2 hours. The reaction mixture was filtered through a Celite plug and the solvent is removed under reduced pressure to yield 5.2 g of the desired product.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Customer
Q & A

Q1: What is the spatial arrangement of the benzene rings in the structure of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene?

A1: The two benzene rings within the this compound molecule are not coplanar. They are oriented at a dihedral angle of 41.23° []. This non-planar arrangement can influence the molecule's overall shape and potential interactions with other molecules.

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